

Application Notes and Protocols for Intrathecal SB-366791 Injection

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Compound of Interest

Compound Name: SB-366791

Cat. No.: B1680832

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Introduction

SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] The TRPV1 receptor plays a crucial role in the detection and modulation of noxious stimuli, including heat, capsaicin, and acidic conditions.[1][2] As a competitive antagonist, **SB-366791** binds to the vanilloid binding site on the TRPV1 receptor, thereby inhibiting its activation.[2] This inhibitory action makes **SB-366791** a valuable tool for investigating the physiological and pathological roles of TRPV1, particularly in pain and inflammation research.[1][3] Intrathecal administration allows for the direct delivery of **SB-366791** to the spinal cord, targeting the central terminals of primary afferent neurons and enabling the study of its effects on spinal nociceptive processing.

Data Presentation

In Vitro Activity of SB-366791

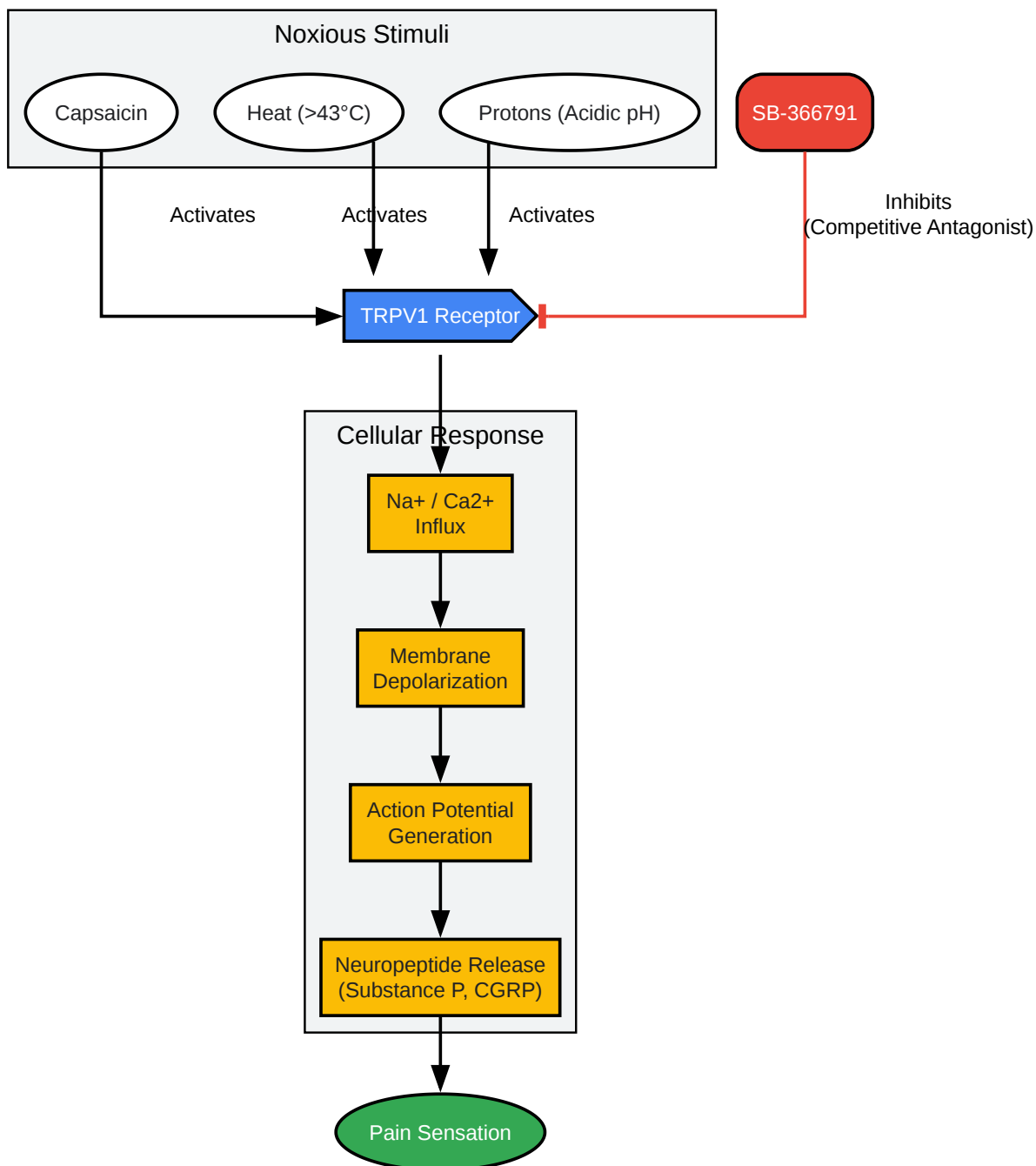
| Parameter | Species | Assay | Value | Reference |
|-----------|---------|--|-----------------|-----------|
| IC50 | Human | Capsaicin-induced Ca2+ influx | 5.7 nM | [1] |
| pKb | Human | FLIPR-based Ca2+-assay (vs. capsaicin) | 7.74 ± 0.08 | [2] |
| pA2 | Human | Schild analysis | 7.71 | [2] |
| IC50 | Rat | Capsaicin-evoked Ca2+ influx (trigeminal ganglion neurons) | 0.7 µM (700 nM) | [4] |
| IC50 | Rat | Capsaicin-induced Ca2+ influx (trigeminal ganglion cells) | 651.9 nM | [3] |

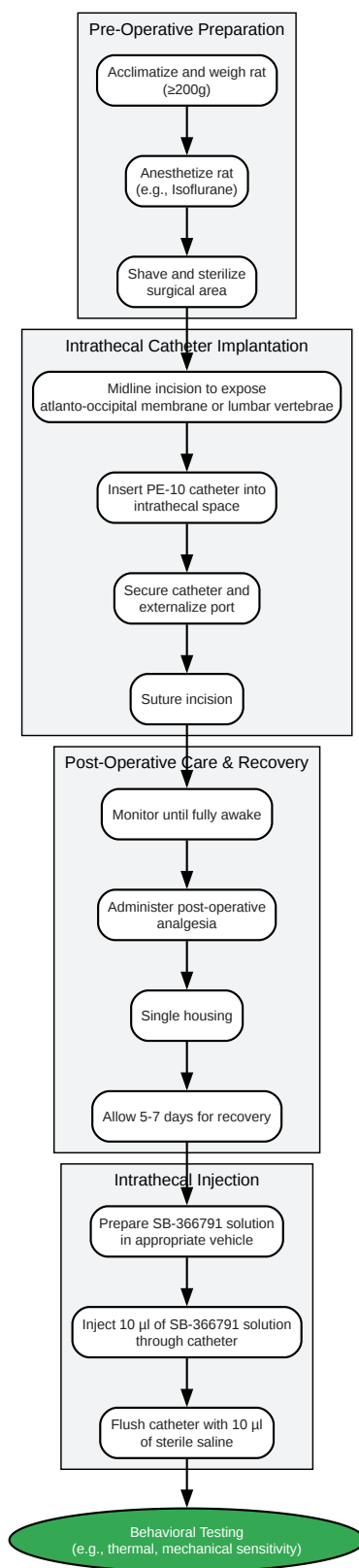
In Vivo Intrathecal Administration of SB-366791

| Species | Dose | Injection Volume | Observed Effect | Reference |
|---------|-----------------------------------|------------------|---|-----------|
| Rat | Not specified | 10 µl | Suppressed tolerance to the analgesic effects of chronic morphine | [4] |
| Mouse | 0.01, 0.03, 0.1 nmol | Not specified | Dose-dependently reduced morphine-induced scratching behavior | [5][6] |
| Mouse | 0.1 nmol | Not specified | Did not produce thermal antinociceptive effects on its own | [5] |
| Mouse | 0.1 nmol (with 0.3 nmol morphine) | Not specified | Did not significantly alter morphine-induced antinociception | [5] |

Experimental Protocols

Signaling Pathway of TRPV1 and Inhibition by SB-366791





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